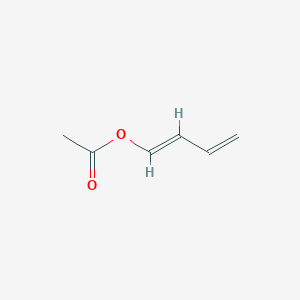

1-Acetoxy-1,3-butadiene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1515-76-0 |

|---|---|

Molekularformel |

C6H8O2 |

Molekulargewicht |

112.13 g/mol |

IUPAC-Name |

[(1Z)-buta-1,3-dienyl] acetate |

InChI |

InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h3-5H,1H2,2H3/b5-4- |

InChI-Schlüssel |

NMQQBXHZBNUXGJ-PLNGDYQASA-N |

SMILES |

CC(=O)OC=CC=C |

Isomerische SMILES |

CC(=O)O/C=C\C=C |

Kanonische SMILES |

CC(=O)OC=CC=C |

Andere CAS-Nummern |

35694-20-3 1515-76-0 |

Piktogramme |

Flammable; Acute Toxic; Irritant |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis of 1-Acetoxy-1,3-Butadiene: Mechanistic Pathways and Experimental Protocols

Executive Summary

1-Acetoxy-1,3-butadiene (1-ABD) is a highly versatile conjugated diene extensively utilized as a 2π or 4π partner in Diels-Alder cycloadditions, allowing for high levels of regiocontrol in complex molecule synthesis. This technical guide provides a comprehensive, self-validating protocol for the synthesis of 1-ABD from crotonaldehyde and acetic anhydride. By detailing the mechanistic causality—specifically the base-catalyzed enolization and subsequent O-acylation—this whitepaper equips researchers with the authoritative grounding necessary to optimize yield, control stereochemistry, and prevent premature polymerization.

Mechanistic Causality & Reaction Dynamics

The synthesis of 1-acetoxy-1,3-butadiene from crotonaldehyde relies on a thermodynamically driven enolization-acetylation sequence ()[1]. Crotonaldehyde (2-butenal) possesses acidic protons at the gamma-position (the terminal methyl group) due to vinylogous conjugation with the carbonyl moiety.

When exposed to a mild base such as potassium acetate (KOAc) at elevated temperatures, the gamma-proton is abstracted, generating a highly delocalized enolate intermediate. The oxygen atom of this enolate subsequently acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride[2]. This O-acylation traps the enol form, irreversibly yielding the dienyl acetate and a molecule of acetic acid as a byproduct.

Because the newly formed carbon-carbon double bond can adopt two different spatial arrangements, the reaction inherently produces a mixture of cis (Z) and trans (E) isomers[3]. The cis isomer has been empirically shown to act as a substantially stronger inhibitor in free-radical polymerizations (e.g., of vinyl acetate) compared to the trans isomer[3][4].

Fig 1: Base-catalyzed enolization and acylation mechanism of crotonaldehyde.

Reagents & Equipment Justification

Every reagent in this protocol serves a specific mechanistic or protective function:

-

Crotonaldehyde (Precursor): Must be freshly redistilled prior to use to remove autoxidation products (such as crotonic acid) which can quench the basic catalyst and lower the yield[2].

-

Acetic Anhydride (Solvent & Acylating Agent): Used in stoichiometric excess to drive the equilibrium forward and serve as the reaction medium[2].

-

Potassium Acetate (Catalyst): Preferred over stronger bases because it is basic enough to enolize crotonaldehyde without inducing severe aldol condensation side-reactions[2].

-

Nitrogen Atmosphere: 1-ABD is highly prone to radical-initiated polymerization. Excluding oxygen minimizes radical formation and extends the viability of the synthesis[2][5].

Experimental Protocol: A Self-Validating System

The following methodology is adapted from the foundational work of Georgieff and Dupré[1][2]. It incorporates in-process validation checkpoints to ensure scientific integrity and reproducibility.

Step 1: Setup and Initiation

-

Equip a 3-liter round-bottom flask with a mechanical Tru-Bore stirrer, a pressure-equalizing dropping funnel, and a reflux condenser.

-

Evacuate the apparatus and backfill with inert Nitrogen gas to prevent oxidative degradation[2].

-

Charge the flask with 240 g of analytical-grade potassium acetate and 440 g of commercial-grade acetic anhydride[2].

-

Heat the mixture to a gentle reflux with continuous stirring.

Step 2: Controlled Addition

-

Load 240 g of freshly redistilled crotonaldehyde into the dropping funnel[2].

-

Add the crotonaldehyde dropwise over a period of exactly 3 hours[2].

-

Causality Check: Slow addition ensures the concentration of unreacted crotonaldehyde remains low at any given time, mitigating competitive self-condensation (aldol) pathways.

-

-

Following complete addition, maintain reflux for an additional 20 minutes to ensure maximum conversion[2].

Step 3: Aqueous Workup and Neutralization

-

Cool the reaction mixture to room temperature and transfer to a separatory funnel containing 1200 mL of distilled water[2].

-

Extract the organic layer with 10% aqueous sodium carbonate (Na₂CO₃) until effervescence ceases.

-

Validation Check: This neutralizes the acetic acid byproduct. The pH of the aqueous wash must be >7 before proceeding.

-

-

Wash the organic layer with 1 liter of 40% aqueous sodium bisulfite (NaHSO₃)[2].

-

Validation Check: NaHSO₃ forms a water-soluble bisulfite adduct with any unreacted crotonaldehyde. Analyze a crude aliquot of the organic layer via IR spectroscopy; the characteristic aldehyde C=O stretch at ~1690 cm⁻¹ should be completely absent, replaced entirely by the ester C=O stretch at ~1750 cm⁻¹[6].

-

-

Perform a final wash with 200-300 mL of 10% Na₂CO₃, separate, and dry the organic phase over anhydrous sodium sulfate (Na₂SO₄)[2][7].

Step 4: Purification and Stabilization

-

Purify the crude product via vacuum distillation through a Vigreux or Widmer column[7].

-

Collect the fraction boiling at 60–61 °C at 40 mmHg[5].

-

Storage Protocol: 1-ABD polymerizes upon extended storage. Immediately stabilize the purified distillate by adding 0.1% p-tert-butylcatechol and store at 4 °C[5][7].

Fig 2: Step-by-step experimental workflow for the synthesis of 1-acetoxy-1,3-butadiene.

Quantitative Data: Isomer Characterization

The synthesized 1-ABD is a mixture of cis and trans isomers[8]. Fractional distillation can partially separate these isomers, which exhibit distinct physical and spectral properties[2][6].

| Property / Parameter | Cis Isomer (Lower Boiling Fraction) | Trans Isomer (Higher Boiling Fraction) |

| Boiling Point Profile | Lower relative boiling point | Higher relative boiling point |

| IR Spectroscopy (Terminal Methyl) | Band at 1432 cm⁻¹[6] | Band at 1423 cm⁻¹[6] |

| Inhibitory Effect (Vinyl Acetate Polymerization) | Substantially stronger inhibitor[3] | Weaker inhibitor[3] |

| Physical State | Colorless to slightly yellow viscous liquid[7] | Colorless to slightly yellow viscous liquid[7] |

References

-

Georgieff, K. K., & Dupré, A. (1960). CIS AND TRANS 1-ACETOXY-1,3-BUTADIENE: PHYSICAL AND CHEMICAL PROPERTIES, INFRARED AND ULTRAVIOLET SPECTRA. Canadian Journal of Chemistry.[Link]

-

Researcher.Life. (2001). 1-Acetoxy-1,3-butadiene. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. 1-ACETOXY-1,3-BUTADIENE | 1515-76-0 [chemicalbook.com]

- 8. 1-Acetoxy-1,3-butadiene mixture of cis and trans 1515-76-0 [sigmaaldrich.com]

Whitepaper: Strategic Sourcing and Application of 1-Acetoxy-1,3-Butadiene in Drug Development

Executive Summary

In the landscape of modern drug development and complex natural product synthesis, the reliability of starting materials dictates the success of downstream workflows. 1-Acetoxy-1,3-butadiene (CAS: 1515-76-0) is a highly specialized, electron-rich diene utilized extensively in cycloaddition reactions. Because commercial batches are inherently unstable and supplied as isomeric mixtures, researchers cannot treat this compound as a "plug-and-play" reagent. This technical guide provides an in-depth analysis of the commercial supply landscape, mechanistic rationale for its reactivity, and a self-validating protocol to ensure reagent integrity prior to complex synthetic applications.

Mechanistic Role in Synthetic Chemistry

1-Acetoxy-1,3-butadiene functions as a highly versatile building block, primarily serving as the diene component in [4+2] Diels-Alder cycloadditions 1. The causality behind its widespread use lies in the electron-donating nature of the acetoxy group at the C1 position. This group significantly enhances the nucleophilicity (electrophilicity of the double bond) of the conjugated system, lowering the activation energy required to react with electron-deficient dienophiles [[1]]().

This reactivity is foundational for constructing complex six-membered ring systems, such as benzocarbazolequinones and racemic forms of 2-hydroxy-3-cyclohexenecarboxylic acid 2. Commercial preparations are typically synthesized via a potassium or sodium acetate-catalyzed reaction between crotonaldehyde and acetic anhydride, resulting in a thermodynamic mixture of cis and trans isomers 2. In cycloaddition workflows, the trans isomer demonstrates vastly superior reactivity because it can readily adopt the necessary s-cis conformation without the severe steric hindrance faced by the cis isomer, allowing for highly regioselective product formation 1.

Commercial Supply Landscape & Sourcing Criteria

Due to the inherent instability of conjugated dienes, commercial 1-acetoxy-1,3-butadiene is highly susceptible to spontaneous polymerization during long-term storage 1. To mitigate this risk, top-tier chemical suppliers introduce radical scavengers into the bulk liquid. The industry standard is the addition of 0.1% p-tert-butylcatechol as a stabilizer 3.

For drug development professionals, this creates a mandatory pre-reaction purification requirement. If the stabilizer is not removed, the catechol derivative can coordinate with and poison sensitive Lewis acid catalysts (e.g., TiCl4, BF3·OEt2) or interfere with asymmetric chiral amine catalysts used in advanced methodologies.

Quantitative Supplier Specifications

The following table summarizes the specifications of major commercial suppliers providing 1-acetoxy-1,3-butadiene for research and industrial applications.

| Commercial Supplier | Purity Grade | Isomeric Profile | Stabilizer Added | CAS Number |

| MilliporeSigma 3 | ~90% | cis and trans mixture | 0.1% p-tert-butylcatechol | 1515-76-0 |

| Santa Cruz Biotechnology 4 | ≥90% | cis and trans mixture | Not explicitly disclosed | 1515-76-0 |

| CymitQuimica (Apollo) 5 | 90% | Unspecified | Not explicitly disclosed | 1515-76-0 |

| CookeChem 6 | 90+ | Unspecified | Not explicitly disclosed | 1515-76-0 |

Self-Validating Protocol: Supplier Material Preparation and Benchmark Cycloaddition

To ensure the integrity of the sourced material, the following self-validating protocol outlines the removal of the commercial stabilizer and a benchmark Diels-Alder reaction with methyl acrylate. This system is "self-validating" because the successful isolation of the regioselective cycloadduct inherently proves that (A) the stabilizer was successfully removed without polymerizing the diene, and (B) the trans isomer concentration was sufficient to drive the reaction.

Step 1: Deprotection/Distillation (Stabilizer Removal)

Causality:p-tert-butylcatechol must be removed to prevent catalyst poisoning and side-reactions.

-

Transfer the commercial 1-acetoxy-1,3-butadiene mixture to a micro-distillation apparatus equipped with a Vigreux column.

-

Perform short-path vacuum distillation at 40 mmHg. Carefully collect the main fraction boiling at 60–61 °C 3.

-

Store the purified, colorless distillate at 2–8 °C under an inert argon atmosphere and utilize it within 48 hours to prevent auto-polymerization 3.

Step 2: Reaction Assembly

Causality: Low temperatures control the reaction rate of highly reactive electron-deficient dienophiles, preventing unwanted thermal degradation.

-

In an oven-dried Schlenk flask purged with argon, dissolve 1.0 equivalent of the purified diene in anhydrous dichloromethane (DCM).

-

Cool the system to -78 °C using a dry ice/acetone bath.

-

Add 1.2 equivalents of methyl acrylate (dienophile) dropwise.

-

Introduce 0.2 equivalents of a Lewis acid catalyst (e.g., TiCl4) to accelerate the reaction and enhance endo selectivity.

Step 3: Cycloaddition Execution & Monitoring

-

Allow the reaction mixture to slowly warm to room temperature over a 12-hour period.

-

Monitor reaction progress via TLC (Hexanes/Ethyl Acetate) or GC-MS, looking for the complete disappearance of the diene peak.

Step 4: Quenching and Isolation

-

Quench the reaction by adding saturated aqueous NaHCO3 at 0 °C to neutralize the Lewis acid.

-

Extract the aqueous layer three times with DCM.

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude cycloadduct via silica gel flash chromatography.

Step 5: Analytical Validation

Causality: 1 H NMR analysis is required to confirm the regiochemistry. The acetoxy group strongly directs the formation of the "ortho" equivalent in the resulting cyclohexene ring.

-

Dissolve the purified product in CDCl3.

-

Analyze via 1 H and 13 C NMR to confirm the structure of the racemic 2-hydroxy-3-cyclohexenecarboxylic acid derivative 2. A clean spectrum validates the entire sourcing and purification workflow.

Workflow Visualization

Workflow for the purification and validation of commercial 1-acetoxy-1,3-butadiene.

References

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1-ACETOXY-1,3-BUTADIENE | 1515-76-0 [chemicalbook.com]

- 3. 1-乙酰氧基-1,3-丁二烯(顺反异构体混合物) mixture of cis and trans | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 1-Acetoxy-1,3-butadiene | CymitQuimica [cymitquimica.com]

- 6. 1-Acetoxy-1,3-butadiene , Shun+transliteration, 90+ , 1515-76-0 - CookeChem [cookechem.com]

CAS number for 1-acetoxy-1,3-butadiene

Comprehensive Technical Guide to 1-Acetoxy-1,3-butadiene (CAS 1515-76-0): Synthesis, Purification, and [4+2] Cycloaddition Workflows

Executive Summary

1-Acetoxy-1,3-butadiene (CAS Number: 1515-76-0) is a highly versatile, electron-rich diene extensively utilized in advanced organic synthesis and active pharmaceutical ingredient (API) development[1]. By bearing an electron-donating acetoxy group at the C1 position, this compound exhibits enhanced reactivity and pronounced regioselectivity when paired with electron-deficient dienophiles in Diels-Alder [4+2] cycloadditions. This structural feature allows for the stereospecific construction of complex tricyclic and tetracyclic frameworks, such as those found in anthracycline antibiotics and steroid precursors[2].

This whitepaper provides a rigorous, self-validating framework for the physicochemical profiling, synthesis, purification, and catalytic application of 1-acetoxy-1,3-butadiene, designed specifically for researchers requiring high-fidelity protocols.

Physicochemical Profiling

Accurate physicochemical data is essential for predicting the behavior of 1-acetoxy-1,3-butadiene during synthesis, distillation, and long-term storage[1].

| Property | Value / Description |

| Compound Name | 1-Acetoxy-1,3-butadiene (mixture of cis and trans) |

| CAS Registry Number | 1515-76-0 |

| Molecular Formula | C₆H₈O₂ |

| Molecular Weight | 112.13 g/mol |

| Boiling Point | 60-61 °C at 40 mmHg |

| Density | 0.945 g/mL at 25 °C |

| Refractive Index | n20/D 1.469 |

| Vapor Pressure | 40 mmHg at 60 °C |

| Appearance | Clear, colorless to slightly yellow viscous liquid |

| Required Stabilizer | 0.1% p-tert-butylcatechol |

De Novo Synthesis and Rigorous Purification Protocol

Expertise & Experience (Mechanistic Causality): The generation of 1-acetoxy-1,3-butadiene is typically achieved via the enolization of crotonaldehyde, followed by O-acylation using acetic anhydride. Potassium acetate (KOAc) is selected as the catalyst because it acts as a mild base, effectively promoting enolization without inducing the rapid, base-catalyzed polymerization of the sensitive diene product[1]. The resulting product is a mixture of cis and trans isomers. Because unreacted crotonaldehyde frequently contaminates the crude mixture, a highly specific washing protocol using sodium bisulfite is mandatory. The bisulfite forms a water-soluble adduct with the aldehyde, ensuring its complete removal from the organic phase[3].

Step-by-Step Methodology & Self-Validating Checks:

-

Reaction Setup : Combine crotonaldehyde and acetic anhydride in a reaction vessel equipped with a reflux condenser. Add a catalytic amount of anhydrous potassium acetate (KOAc).

-

Reflux : Heat the mixture to reflux under an inert argon atmosphere to prevent oxidative degradation of the forming diene.

-

Aldehyde Scavenging (Critical Step) : Dissolve the crude mixture in diethyl ether (Et₂O). Wash the organic layer vigorously with 40% aqueous sodium bisulfite (NaHSO₃).

-

Validation Check 1: Perform an FT-IR scan of a concentrated aliquot. The absolute disappearance of the distinct aldehyde carbonyl stretch at ~1690 cm⁻¹ confirms the successful removal of crotonaldehyde[3].

-

-

Neutralization & Drying : Wash the organic layer with 5% aqueous Na₂CO₃ to neutralize residual acetic acid, followed by a brine wash. Dry over anhydrous Na₂SO₄.

-

Fractional Distillation : Perform vacuum distillation using a Vigreux or Widmer column to isolate the diene fraction boiling at 60-61 °C under 40 mmHg[1][3].

-

Validation Check 2: Measure the refractive index of the distillate. A value of n20/D 1.469 confirms high purity[1].

-

-

Stabilization : Immediately add 0.1% p-tert-butylcatechol to the purified liquid.

-

Causality: As a highly conjugated diene, 1-acetoxy-1,3-butadiene is highly prone to spontaneous radical polymerization. The catechol derivative acts as a radical scavenger, ensuring shelf-life stability[1].

-

Synthesis and purification workflow for 1-acetoxy-1,3-butadiene.

Advanced Application: Catalyzed Diels-Alder Cycloaddition

Expertise & Experience (Mechanistic Causality): While 1-acetoxy-1,3-butadiene readily reacts with highly electron-deficient dienophiles, reactions with less reactive dienophiles (e.g., substituted benzoquinones or naphthoquinones) often require elevated temperatures, which can thermally degrade the diene. To circumvent this, a 5.0 M Lithium Perchlorate-Diethyl Ether (LPDE) solvent system is utilized. LPDE creates an exceptionally high internal solvent pressure and provides mild Lewis acid catalysis via Li⁺ ions. This drastically lowers the activation energy, allowing the cycloaddition to proceed regioselectively at ambient temperature[4].

Step-by-Step Methodology:

-

Catalyst Preparation : Prepare a 5.0 M solution of anhydrous lithium perchlorate in dry diethyl ether (LPDE). (Caution: Perchlorates are strong oxidants; handle with extreme care and avoid contact with strong reducing agents).

-

Reaction Initiation : In a dry flask, dissolve the dienophile (e.g., 2-methyl-1,4-benzoquinone, 5.0 mmol) in 15 mL of the 5.0 M LPDE solution. Slowly add 1-acetoxy-1,3-butadiene (25.0 mmol) via syringe[4].

-

Ambient Cycloaddition : Stir the mixture at room temperature for 4 to 5 hours.

-

Validation Check 3: Monitor the reaction via TLC (Silufol UV-254 plates). The complete consumption of the dienophile spot indicates reaction completion[2].

-

-

Quenching & Extraction : Quench the reaction by adding 20 mL of deionized water. Extract the aqueous mixture with diethyl ether (3 x 25 mL).

-

Purification & Structural Validation : Evaporate the solvent under reduced pressure. Purify the crude cycloadduct via crystallization.

Safety, Handling, and Storage

1-Acetoxy-1,3-butadiene is classified under the GHS as a Dangerous Good (Flammable Liquid, Category 3)[5].

-

Toxicity Hazards : It is toxic if swallowed or absorbed through the skin (Acute Tox. 3 Dermal, Acute Tox. 4 Oral) and causes severe eye, skin, and respiratory tract irritation[5].

-

Storage Requirements : The compound must be stored at 2-8 °C in a tightly sealed container, protected from light. It must remain strictly stabilized with p-tert-butylcatechol at all times to prevent violent, exothermic polymerization[1].

References

- Sigma-Aldrich. "1-Acetoxy-1,3-butadiene mixture of cis and trans 1515-76-0".

- Sigma-Aldrich. "1-Acetoxy-1,3-butadiene (1-ABD) Safety & Applications".

- ChemicalBook. "1-ACETOXY-1,3-BUTADIENE | 1515-76-0".

- TÜBİTAK Academic Journals. "Diels-Alder Reactions Using 5 M LiClO4-Diethyl Ether Catalyst".

- Journal of Chemical and Pharmaceutical Research. "Influence of substituents 5-substituted 1,4-naphthoquinones on regioselectivity Diels-Alder reaction".

Sources

- 1. 1-アセトキシ-1,3-ブタジエン, cis体およびtrans体混合物 mixture of cis and trans | Sigma-Aldrich [sigmaaldrich.com]

- 2. jocpr.com [jocpr.com]

- 3. 1-ACETOXY-1,3-BUTADIENE | 1515-76-0 [chemicalbook.com]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. 1-アセトキシ-1,3-ブタジエン, cis体およびtrans体混合物 mixture of cis and trans | Sigma-Aldrich [sigmaaldrich.com]

Unveiling the Electrophilicity of the 1-Acetoxy-1,3-butadiene Double Bond: A Conceptual DFT and Reactivity Guide

1-Acetoxy-1,3-butadiene (1-ABD) is a highly versatile reagent extensively utilized in complex organic synthesis, particularly as a diene in Diels-Alder cycloadditions[1]. Traditionally, 1-ABD is classified simply as an "electron-rich" diene due to the electron-donating resonance of its oxygen atom. However, modern analyses utilizing Conceptual Density Functional Theory (CDFT) reveal a more nuanced reality: the acetoxy group actually enhances the global electrophilicity of the double bond compared to unsubstituted dienes[2].

This technical guide dissects the causality behind this electronic paradox, detailing how global and local electrophilicity indices dictate regioselectivity, and provides self-validating protocols for both computational prediction and empirical verification.

The Dual Electronic Nature of 1-Acetoxy-1,3-Butadiene

The reactivity of 1-ABD cannot be accurately predicted by treating the acetoxy group as a monolithic electron donor. Instead, its behavior is governed by two orthogonal electronic perturbations:

-

Inductive Withdrawal (-I Effect): The highly electronegative oxygen atom, coupled with the electron-withdrawing ester carbonyl, pulls electron density away from the diene framework through the σ -bonds. This global withdrawal lowers the ground-state electronic chemical potential ( μ ) of the molecule.

-

Resonance Donation (+M Effect): Concurrently, the oxygen lone pair delocalizes into the conjugated π -system. Unlike the global -I effect, this +M effect is spatially localized, specifically driving electron density toward the terminal C4 position of the diene.

The Causality of Elevated Electrophilicity: According to Parr's thermodynamic electrophilicity model, the global electrophilicity index ( ω ) is defined as ω=μ2/2η , where μ is the chemical potential and η is the chemical hardness[3]. Because the -I effect of the acetoxy group makes μ more negative, the squared term ( μ2 ) increases. Consequently, the inductive withdrawal outcompetes the resonance donation in modulating the ground state, thereby elevating the global electrophilicity ( ω ) of 1-ABD[4].

Quantitative Data: Global Electrophilicity ( ω ) Comparisons

To contextualize the electrophilicity of 1-ABD, we can compare its global electrophilicity index against other common dienes. The data below demonstrates that the acetoxy substitution yields a higher ω value than both unsubstituted and alkyl-substituted dienes.

Table 1: Global Electrophilicity Power of Common Dienes

| Diene System | Global Electrophilicity ( ω , eV) | Dominant Electronic Perturbation |

| 1-Acetoxy-1,3-butadiene | 1.10 | Oxygen-substituted (-I > +M globally) |

| 1,3-Butadiene | 1.05 | Unsubstituted baseline |

| 2-Methyl-1,3-butadiene (Isoprene) | 0.94 | Alkyl-substituted (+I donation) |

| (E)-1,3-Pentadiene | 0.93 | Alkyl-substituted (+I donation) |

Data synthesized from quantitative CDFT characterizations of diene/dienophile pairs[2].

Local Electrophilicity ( ωk ) and Asynchronous Transition States

While global electrophilicity ( ω ) dictates the overall polar character of the reaction, local electrophilicity ( ωk ) and local nucleophilicity ( Nk ) dictate regioselectivity.

In a polar Diels-Alder reaction, the transition state is highly asynchronous. The reaction pathway is driven by the two-center interaction between the most nucleophilic pole of the diene and the most electrophilic pole of the dienophile[4]. Because the +M effect of 1-ABD heavily localizes nucleophilicity at C4, 1-ABD attacks highly electrophilic dienophiles (e.g., juglone acetate) via C4 first. This creates a highly predictable, strict regiocontrol that avoids competition from the ester carbonyl[5].

Figure 1: Mechanistic pathway of 1-acetoxy-1,3-butadiene polar Diels-Alder reactivity.

Self-Validating Experimental Workflows

To ensure scientific integrity, theoretical models must be grounded in self-validating empirical systems. The following dual-protocol workflow allows researchers to computationally predict the electrophilicity of 1-ABD and immediately validate those predictions through a regioselective cycloaddition.

Protocol A: Computational Evaluation of Electrophilicity (DFT Workflow)

This protocol calculates the global and local electrophilicity indices to predict reactivity.

-

Geometry Optimization: Utilize a DFT software package (e.g., Gaussian) to optimize the ground-state geometry of 1-ABD at the B3LYP/6-31G(d) level of theory.

-

Energy Extraction: Extract the energies of the Highest Occupied Molecular Orbital ( EHOMO ) and Lowest Unoccupied Molecular Orbital ( ELUMO ).

-

Global Descriptor Calculation:

-

Calculate the electronic chemical potential: μ≈(EHOMO+ELUMO)/2

-

Calculate chemical hardness: η≈ELUMO−EHOMO

-

Compute Parr's global electrophilicity: ω=μ2/2η [3].

-

-

Local Index Derivation: Perform a Hirshfeld population analysis to compute the Fukui functions ( f+ and f− ). Calculate local electrophilicity ( ωk=ω⋅fk+ ) to identify the specific reactive poles[4].

Protocol B: Empirical Validation via Regioselective Diels-Alder

This protocol uses the regiochemical outcome of a cycloaddition to validate the computational predictions from Protocol A.

-

Reagent Purification: 1-ABD is prone to polymerization upon extended storage. Prior to use, purify the reagent via vacuum distillation (bp 60–61 °C / 40 mmHg) to remove stabilizers such as p-tert-butylcatechol[1].

-

Reaction Execution: In an oven-dried Schlenk flask under inert atmosphere, dissolve 1.0 eq of a highly electrophilic dienophile (e.g., juglone acetate) and 1.5 eq of freshly distilled 1-ABD in anhydrous toluene.

-

Thermal Activation: Heat the mixture to 110 °C for 12-24 hours. The elevated global electrophilicity of 1-ABD requires thermal driving force when paired with sterically hindered or highly electron-deficient dienophiles[1].

-

Isolation & NMR Validation: Concentrate the crude mixture and purify via silica gel flash chromatography. Analyze the purified cycloadduct using 2D NMR (HSQC/HMBC).

-

Self-Validation Logic: The exclusive formation of the predicted regioisomer (where the C4 of 1-ABD attacks the most electrophilic carbon of the dienophile) empirically proves that the local nucleophilicity ( Nk ) outcompetes the global electrophilicity ( ω ) during the asynchronous transition state[5].

-

Sources

Methodological & Application

Application Note: 1-Acetoxy-1,3-butadiene as a Highly Regioselective Diene in Diels-Alder Cycloadditions

Introduction & Strategic Utility

In the synthesis of complex natural products, pharmaceutical intermediates, and heavily functionalized cyclic systems, 1-acetoxy-1,3-butadiene (1-ABD) serves as a premier electron-rich diene for normal electron-demand [4+2] Diels-Alder cycloadditions[1],[2].

The strategic advantage of 1-ABD lies in its ability to introduce an oxygenated functional group (the acetoxy moiety) directly into the cycloadduct[1]. This enol acetate acts as a highly versatile synthetic handle, allowing for subsequent downstream transformations such as mild hydrolysis to yield substituted cyclohexanones, or elimination reactions to generate aromatic systems[1].

Mechanistic Insights & Stereochemical Dynamics

As a Senior Application Scientist, it is critical to understand why 1-ABD behaves the way it does to optimize your reaction conditions.

-

HOMO Activation: The acetoxy group at the C1 position acts as a strong resonance-donating group. This significantly raises the energy of the diene's Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap when paired with electron-deficient dienophiles and accelerating the reaction rate[1].

-

Isomeric Reactivity (The E/Z Dilemma): 1-ABD is commercially supplied as an unspecified mixture of E (trans) and Z (cis) isomers[2],[3]. The E-isomer readily adopts the s-cis conformation required for the concerted [4+2] transition state. In stark contrast, the Z-isomer experiences severe steric clash between the acetoxy group and the C4 terminal vinyl protons when forced into the s-cis geometry. This renders the Z-isomer kinetically incompetent under standard conditions[1],[4].

-

Regioselectivity: The 1-acetoxy substituent acts as a powerful directing group, strongly favoring "ortho" (1,2-disubstituted) products with asymmetric dienophiles. While thermal conditions provide moderate regiocontrol, the application of Lewis acids dramatically polarizes the transition state, yielding exceptional regioselectivity[1],[5].

Reaction logic and isomer-dependent pathways for 1-acetoxy-1,3-butadiene in Diels-Alder cycloadditions.

Quantitative Data: Reaction Condition Comparison

The choice between thermal and catalyzed conditions dictates the yield, regioselectivity, and required equivalents of the diene.

| Parameter | Thermal Cycloaddition | Lewis Acid-Catalyzed |

| Typical Temperature | 80 °C to 130 °C | -78 °C to 0 °C |

| Catalyst | None | BF₃·OEt₂, TiCl₄, or AlCl₃ |

| Regioselectivity (Ortho:Meta) | ~1:1 to 3:1 | >10:1 (Highly selective) |

| Diene Equivalents Required | 1.5 – 2.0 eq | 2.5 – 3.0 eq (due to inert Z-isomer) |

| Primary Use Case | Sterically hindered or uncoordinating dienophiles | Electron-deficient dienophiles with Lewis-basic sites |

Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Diels-Alder Cycloaddition

This protocol is optimized for high regioselectivity and is adapted from the synthesis of the Andibenin B core[6],[7].

-

Preparation: Flame-dry a round-bottom flask under argon. Dissolve the dienophile (e.g., 2,6-dimethylbenzoquinone, 1.0 eq) in anhydrous toluene to achieve a 0.1 M concentration.

-

Cooling: Submerge the flask in an ice bath to reach 0 °C.

-

Causality: Low temperatures prevent the spontaneous polymerization of the diene and maximize the stereoelectronic directing effects of the Lewis acid, ensuring high regiocontrol.

-

-

Diene Addition: Slowly add 1-acetoxy-1,3-butadiene (2.5 eq) via syringe.

-

Catalyst Addition: Dropwise add Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 eq).

-

Causality: Dropwise addition controls the exothermic Lewis acid-base complexation. The BF₃ coordinates to the dienophile's carbonyl oxygen, drastically lowering its LUMO and facilitating the reaction at 0 °C[6].

-

-

Reaction: Stir vigorously for 90 minutes at 0 °C. Monitor via TLC until the dienophile is completely consumed.

-

Quenching: Quench the reaction by adding 1.0 M pH 7 phosphate buffer.

-

Causality: A strictly neutral buffer is critical. Highly acidic or basic aqueous workups will rapidly and irreversibly hydrolyze the newly formed enol acetate into a ketone[6].

-

-

Workup: Extract the biphasic solution with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Thermal Diels-Alder Cycloaddition

This protocol is utilized when the dienophile lacks coordinating groups for Lewis acid activation, or when steric hindrance prevents low-temperature cycloaddition[1],[8].

-

Preparation: In a thick-walled glass pressure tube, dissolve the dienophile (1.0 eq) and 1-acetoxy-1,3-butadiene (2.0 eq) in anhydrous xylene.

-

Inhibitor Addition: Add a catalytic amount of BHT (butylated hydroxytoluene).

-

Causality: BHT acts as a radical scavenger. At elevated temperatures, 1-ABD is highly susceptible to unwanted radical polymerization; BHT suppresses this side reaction.

-

-

Heating: Seal the tube and heat to 130 °C for 11–24 hours[8].

-

Causality: Elevated thermal energy is required to overcome the high activation barrier associated with sterically congested or unactivated dienophiles[1].

-

-

Workup: Cool to room temperature, concentrate the xylene under high vacuum, and purify the resulting cycloadduct via silica gel chromatography.

Troubleshooting & Handling Best Practices

-

Storage & Stability: 1-ABD is highly volatile, flammable, and prone to polymerization upon extended storage[1],[2]. It must be stored at 2–8 °C. Commercial stocks often contain 0.1% p-tert-butylcatechol as a stabilizer[2].

-

Purification: If the reagent appears viscous or cloudy (indicating partial polymerization), it must be purified by vacuum distillation (bp 60–61 °C at 40 mmHg) prior to use to ensure accurate stoichiometry and reaction efficiency[1],[2].

References

-

CIS AND TRANS 1-ACETOXY-1,3-BUTADIENE: PHYSICAL AND CHEMICAL PROPERTIES, INFRARED AND ULTRAVIOLET SPECTRA Canadian Journal of Chemistry URL:[Link]

-

On the regioselectivity of the catalyzed and uncatalyzed Diels-Alder reaction Journal of the American Chemical Society URL:[Link]

-

A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B Tetrahedron (PubMed Central) URL:[Link]

-

7α-ACETOXY-(1Hβ, 6Hβ)-BICYCLO[4.4.1]UNDECA-2,4,8-TRIENE Organic Syntheses URL:[Link]

-

A New Approach for the Synthesis of the Cyclohexene Core of Anthracyclines and Milbemycins SciELO URL:[Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1-乙酰氧基-1,3-丁二烯(顺反异构体混合物) mixture of cis and trans | Sigma-Aldrich [sigmaaldrich.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A New Approach for the Synthesis of the Cyclohexene Core of Anthracyclines and Milbemycins [scielo.org.mx]

Application Note: Synthesis of Functionalized Cyclohexenes via Diels-Alder Cycloaddition using 1-Acetoxy-1,3-Butadiene

Executive Summary

The construction of complex, highly functionalized six-membered rings is a cornerstone of natural product synthesis and drug development. 1-Acetoxy-1,3-butadiene is an exceptionally versatile, electron-rich diene utilized in [4+2] Diels-Alder cycloadditions to construct functionalized cyclohexene cores[1]. This reagent provides a strategic advantage in the synthesis of complex scaffolds, including the bicyclo[2.2.2]octane core of andibenin B[2], the A-rings of anthracyclines, and the cyclohexene moiety of milbemycins[3]. This application note details the mechanistic rationale, optimized protocols, and downstream applications for utilizing 1-acetoxy-1,3-butadiene in both thermal and Lewis acid-catalyzed workflows.

Mechanistic Insights & Reaction Design (E-E-A-T)

Electronic Effects and Reactivity

The installation of an acetoxy group at the C1 position of 1,3-butadiene significantly raises the energy of the diene's Highest Occupied Molecular Orbital (HOMO). This electronic modification enhances the diene's nucleophilicity, making it highly reactive toward electron-deficient dienophiles (which possess a low-energy Lowest Unoccupied Molecular Orbital, LUMO)[1].

Stereocontrol and Isomeric Causality

Commercially available 1-acetoxy-1,3-butadiene is typically supplied as a mixture of cis and trans isomers[1].

-

Causality in Experimental Design: The trans isomer is significantly more reactive in cycloadditions because the cis isomer experiences severe steric hindrance when adopting the s-cis conformation required for the concerted [4+2] transition state[1]. Consequently, reactions can often be driven to yield highly regioselective or even single-isomer products simply by exploiting the differential reactivity of the trans isomer[1].

Regioselectivity and Lewis Acid Activation

In uncatalyzed thermal reactions, the C1-acetoxy group acts as a strong ortho/para-directing group, dictating the regiochemical outcome based on standard frontier molecular orbital (FMO) overlap[4]. However, when sterically hindered or less reactive dienophiles are used, Lewis acids (e.g., BF 3⋅ OEt 2 , TiCl 4 ) are employed to coordinate with the dienophile's carbonyl or heteroatom groups[2]. This coordination further lowers the dienophile's LUMO, accelerating the reaction at lower temperatures and often amplifying the regioselectivity[5].

Synthetic Workflow

Workflow of 1-acetoxy-1,3-butadiene in Diels-Alder synthesis of cyclohexenes.

Quantitative Data: Reaction Optimization

The choice between thermal and catalyzed conditions drastically impacts the yield and regioselectivity of the resulting cyclohexene. The table below summarizes benchmark data from literature standardizations.

| Dienophile Target | Catalyst / Conditions | Temperature | Yield (%) | Regioselectivity | Ref |

| 2,6-Dimethylbenzoquinone | BF 3⋅ OEt 2 (1.0 eq) / Toluene | 0 °C | >85% | Single Isomer | [2] |

| 3- p -Nitrobenzoyloxy-3-buten-2-one | Thermal / Xylene | 130 °C | 70% | Single Isomer | [3] |

| 2-Vinylpyridine | BF 3⋅ OEt 2 (Promoted) / Toluene | Room Temp | 71% | High | [5] |

Experimental Protocols

Protocol A: Thermal [4+2] Cycloaddition (Uncatalyzed)

Ideal for highly electron-deficient and unhindered dienophiles.

-

Preparation: Charge a flame-dried Schlenk flask with the dienophile (1.0 eq) and an anhydrous, high-boiling solvent (e.g., xylene or toluene, 0.1 M concentration) under an inert argon atmosphere.

-

Reagent Addition: Add 1-acetoxy-1,3-butadiene (1.5 to 2.5 eq) in one portion.

-

Causality: An excess of the diene is utilized to compensate for the unreactive cis-isomer fraction and to outcompete potential thermal dimerization[1].

-

-

Cycloaddition: Heat the reaction mixture to 80–130 °C for 11–24 hours[3].

-

Self-Validation Checkpoint: Monitor the reaction via 1 H-NMR of crude aliquots. The successful formation of the cyclohexene core is validated by the disappearance of the distinct diene vinylic protons ( δ 5.0–6.5 ppm) and the emergence of upshifted cyclohexene olefinic protons.

-

Isolation: Cool to room temperature, concentrate under reduced pressure, and purify the cycloadduct via silica gel flash chromatography.

Protocol B: Lewis Acid-Catalyzed [4+2] Cycloaddition

Ideal for sterically hindered dienophiles, vinylazaarenes, or when strict regiocontrol is required[2][5].

-

Preparation: Dissolve the dienophile (e.g., 2,6-dimethylbenzoquinone, 1.0 eq) in anhydrous toluene and cool the solution to 0 °C using an ice bath[2].

-

Diene Addition: Slowly add 1-acetoxy-1,3-butadiene (2.5 eq) to the cooled solution[2].

-

Catalyst Addition: Dropwise add the Lewis acid (e.g., BF 3⋅ OEt 2 , 1.0 eq) over 10 minutes.

-

Causality: Slow addition is critical to prevent rapid, exothermic polymerization of the electron-rich diene and ensures controlled generation of the activated dienophile-Lewis acid complex[2].

-

-

Reaction: Stir the biphasic or homogenous solution vigorously for 90 minutes at 0 °C[2].

-

Quenching (Critical Step): Quench the reaction strictly with 1.0 M pH 7 phosphate buffer[2].

-

Self-Validation Checkpoint: The neutral buffer prevents the acid-catalyzed β -elimination of the newly formed allylic acetate. If the quench is too acidic, TLC will reveal a highly UV-active, lower-polarity spot indicative of an undesired aromatized or diene byproduct rather than the target cyclohexene.

-

-

Workup: Extract the aqueous layer with diethyl ether, dry the combined organic layers over Na 2 SO 4 , filter, and purify via chromatography[2].

Downstream Functionalization

The resulting acetoxy-substituted cyclohexenes are highly versatile intermediates. Depending on the target molecule, the acetoxy group can be manipulated in several ways:

-

Hydrolysis: Treatment with mild base (e.g., K 2 CO 3 in MeOH) cleaves the acetate to yield an allylic alcohol, which can be further oxidized to a cyclohexenone.

-

Elimination: At higher temperatures or under specific basic conditions (e.g., DBU), the acetoxy group can undergo elimination to directly generate 1,3-cyclohexadienes or fully aromatized systems (e.g., naphthoquinones)[1].

References

- What is 1-Acetoxy-1,3-Butadiene and its Applications in Organic Synthesis?

- A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.

- Source: Journal of the American Chemical Society (ACS Publications)

- A New Approach for the Synthesis of the Cyclohexene Core of Anthracyclines and Milbemycins Source: SciELO URL

- Source: Chemical Science (RSC Publishing)

- Source: SID.

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Approach for the Synthesis of the Cyclohexene Core of Anthracyclines and Milbemycins [scielo.org.mx]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05095H [pubs.rsc.org]

Lewis acid catalysis in Diels-Alder reactions with 1-acetoxy-1,3-butadiene

Application Notes & Protocols

Topic: Lewis Acid Catalysis in Diels-Alder Reactions with 1-Acetoxy-1,3-butadiene

Introduction: Enhancing Cycloaddition Efficiency and Selectivity

The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and atom-economical method for the construction of six-membered rings.[1][2][3] This [4+2] cycloaddition, involving a conjugated diene and a dienophile, can generate up to four stereocenters in a single step, offering a direct pathway to complex molecular architectures found in numerous natural products and pharmaceuticals.[4][5][6]

1-Acetoxy-1,3-butadiene is a particularly valuable diene. As a stable, electron-rich diene, it serves as a synthetic equivalent of the less stable enol of crotonaldehyde. The resulting cyclohexene adducts contain an enol acetate moiety, which can be readily hydrolyzed to a ketone, providing access to highly functionalized cyclohexanone derivatives.

While thermal Diels-Alder reactions are effective, they often require high temperatures and long reaction times, and can suffer from poor selectivity with unsymmetrical substrates. The introduction of Lewis acid catalysis dramatically transforms the reaction landscape. Lewis acids accelerate the reaction rate by orders of magnitude, often allowing reactions to proceed at room temperature or below, and, more importantly, exert profound control over both regioselectivity and stereoselectivity.[1][2][7] This guide provides an in-depth exploration of the mechanistic principles, practical considerations, and detailed protocols for employing Lewis acids to catalyze the Diels-Alder reaction with 1-acetoxy-1,3-butadiene.

Mechanistic Principles of Lewis Acid Catalysis

The profound impact of Lewis acids on the Diels-Alder reaction stems from their ability to coordinate with the dienophile, altering its electronic properties and influencing the transition state of the cycloaddition.

Activation of the Dienophile and Reaction Acceleration

Traditionally, the catalytic effect of Lewis acids has been explained through Frontier Molecular Orbital (FMO) theory.[7] In a normal-electron-demand Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1]

A Lewis acid, by definition an electron-pair acceptor, coordinates to a Lewis basic site on the dienophile, typically a carbonyl oxygen.[1][2] This coordination makes the functional group more electron-withdrawing, which significantly lowers the energy of the dienophile's LUMO.[7][8] This reduction in the HOMO-LUMO energy gap leads to a stronger orbital interaction, a more stabilized transition state, and consequently, a dramatic acceleration of the reaction rate.[1] For example, AlCl₃ can produce a rate acceleration of 10⁵ at 20°C for the reaction of isoprene with acrylonitrile.[1]

More recent computational studies have provided a complementary perspective, suggesting that Lewis acids also accelerate the reaction by reducing the destabilizing Pauli repulsion between the filled π-orbitals of the diene and dienophile.[4][9][10] Coordination of the Lewis acid polarizes the dienophile's electron density away from the reacting C=C double bond, lessening the steric and electronic repulsion in the transition state.[4][10]

Control of Regioselectivity

When an unsymmetrical diene like 1-acetoxy-1,3-butadiene reacts with an unsymmetrical dienophile, two different constitutional isomers (regioisomers) can be formed.[11][12] The regiochemical outcome is governed by the electronic properties of the substituents. The most electron-rich carbon of the diene preferentially bonds to the most electron-deficient carbon of the dienophile.[11]

The acetoxy group at the C1 position of the diene is an electron-donating group, which increases the electron density primarily at C4. For a dienophile like methyl acrylate, the electron-withdrawing ester group makes the β-carbon (Cβ) electron-deficient. Lewis acid coordination to the carbonyl of the dienophile further enhances this polarization. Consequently, the reaction is highly directed to form the "ortho" or 1,2-adduct, where the bond forms between C4 of the diene and Cβ of the dienophile.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. web.mit.edu [web.mit.edu]

- 3. community.wvu.edu [community.wvu.edu]

- 4. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: 1-Acetoxy-1,3-butadiene in Target-Oriented Natural Product Synthesis

Executive Summary

In the landscape of complex natural product synthesis, the construction of highly functionalized, sterically congested cyclic systems remains a formidable challenge. 1-Acetoxy-1,3-butadiene (1-ABD) has emerged as a privileged diene in [4+2] cycloaddition chemistry. By leveraging the electron-donating properties of the C1 acetoxy group, chemists can drive normal electron-demand Diels-Alder reactions with remarkable regio- and stereoselectivity. This application note provides an in-depth mechanistic rationale, field-proven applications, and self-validating experimental protocols for deploying 1-ABD in the synthesis of complex molecular cores, including bicyclo[2.2.2]octanes, cyclohexenes, and spirocyclic alkaloids.

Physicochemical Properties & Mechanistic Rationale

1-Acetoxy-1,3-butadiene (CAS: 1515-76-0) is a colorless, volatile liquid. It is typically synthesized via the potassium or sodium acetate-catalyzed reaction between crotonaldehyde and acetic anhydride, resulting in a mixture of cis and trans isomers[1].

The Logic of Reactivity

The utility of 1-ABD is governed by strict stereoelectronic principles:

-

Orbital Energetics: The C1 acetoxy group donates electron density through resonance (+M effect), significantly raising the energy of the diene's Highest Occupied Molecular Orbital (HOMO). This narrows the HOMO-LUMO gap when paired with electron-deficient dienophiles (e.g., quinones), enabling rapid cycloadditions even at low temperatures[2].

-

Regioselectivity: The oxygen substituent strongly polarizes the diene system. In accordance with frontier molecular orbital (FMO) theory, the largest orbital coefficient on the diene (typically C4) will preferentially overlap with the largest coefficient on the dienophile's LUMO, resulting in highly predictable "ortho" or "para" regioselectivity[2].

-

Stereochemical Gating: While supplied as a cis/trans mixture, the trans-isomer is vastly more reactive. The cis-isomer experiences severe steric repulsion between the acetoxy group and the C4 protons when attempting to adopt the requisite s-cis conformation, rendering it kinetically inert under mild conditions.

-

Post-Cycloaddition Utility: The resulting cycloadduct contains an allylic acetate moiety, which can serve as a leaving group for β-elimination (to generate aromatic or highly conjugated systems) or as a handle for further functionalization[3].

Logical workflow of 1-ABD reactivity and selectivity in Diels-Alder reactions.

Key Applications in Target-Oriented Synthesis

Bicyclo[2.2.2]octane Core of Andibenin B

Andibenin B is a complex natural product of mixed polyketide and terpenoid origin, featuring a dense array of stereogenic centers. The construction of its bicyclo[2.2.2]octane core was elegantly achieved using a Lewis acid-mediated Diels-Alder union of 2,6-dimethylbenzoquinone and 1-ABD[3]. The use of stoichiometric BF₃·OEt₂ allowed the reaction to proceed at 0 °C, establishing three all-carbon quaternary stereogenic centers simultaneously as a single regio- and diastereoisomer[3].

Cyclohexene Core of Anthracyclines and Milbemycins

Anthracyclines and milbemycins possess highly functionalized cyclohexene moieties. Researchers successfully utilized 1-ABD in a thermal Diels-Alder reaction with captodative olefins (e.g., 3-p-nitrobenzoyloxy-3-buten-2-one) to construct this core[4]. The thermal reaction (xylene, 130 °C) provided the adduct as a single isomer, demonstrating 1-ABD's capacity to react cleanly without Lewis acid assistance when paired with highly activated, yet sensitive, dienophiles[4].

Spirocyclic Cores in Alkaloid Synthesis

In the total synthesis of (±)-alantrypinone, 1-ABD was employed to construct complex spirocyclic architectures. The reaction between an N-carboethoxy derivative of 3-chloromethyleneoxindole and 1-ABD, catalyzed by Et₂AlCl, yielded the desired spirocyclic adducts, proving that 1-ABD can effectively participate in hetero/spiro Diels-Alder paradigms where the lactam acts as the regiodirecting element[5].

Quantitative Data Summary

The following table synthesizes the reaction parameters and outcomes for the key applications discussed, providing a comparative baseline for protocol design.

| Target Natural Product Core | Dienophile | Catalyst / Conditions | Solvent | Yield | Selectivity |

| Andibenin B (Bicyclo[2.2.2]octane)[3] | 2,6-dimethylbenzoquinone | BF₃·OEt₂ (1.0 eq), 0 °C, 90 min | Toluene | 98% | Single regio- and diastereoisomer |

| Anthracyclines (Cyclohexene)[4] | 3-p-nitrobenzoyloxy-3-buten-2-one | Thermal, 130 °C, 11 h | Xylene | >80% | Single stereoisomer |

| Alantrypinone (Spirocycle)[5] | 3-chloromethyleneoxindole deriv. | Et₂AlCl, Room Temp | Chloroform | High | Regiospecific |

| Naphthoquinones (Tricyclic)[2] | 5-hydroxy-1,4-naphthoquinone | Thermal, 75–85 °C, 5 h | Benzene | 68-72% | High regioselectivity |

Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind solvent, temperature, and reagent choices is explicitly detailed to allow for rational troubleshooting.

Protocol A: Lewis Acid-Mediated[4+2] Cycloaddition (Andibenin B Core)

This protocol utilizes Lewis acid activation to drive the reaction at low temperatures, preventing diene polymerization and ensuring strict stereocontrol.

Experimental workflow for Lewis acid-catalyzed Diels-Alder cycloaddition.

Step-by-Step Methodology:

-

Preparation: Dissolve 2,6-dimethylbenzoquinone (1.0 eq) in anhydrous toluene.

-

Causality: Toluene is chosen as a non-coordinating, non-polar solvent. It prevents competitive binding with the Lewis acid, ensuring BF₃·OEt₂ coordinates exclusively to the quinone's carbonyl oxygens.

-

-

Cooling: Cool the reaction vessel to 0 °C using an ice bath.

-

Diene Addition: Slowly add 1-acetoxy-1,3-butadiene (2.5 eq) via syringe.

-

Causality: An excess of diene is used because the cis-isomer in the commercial mixture is largely unreactive; the excess ensures sufficient trans-isomer is present to drive the reaction to completion.

-

-

Catalyst Addition: Dropwise add BF₃·OEt₂ (1.0 eq).

-

Causality: The Lewis acid drastically lowers the LUMO of the quinone. The dropwise addition prevents rapid exothermic spikes that could trigger homopolymerization of the highly reactive diene[3].

-

-

Reaction: Stir vigorously for 90 minutes at 0 °C. Monitor completion via TLC.

-

Quenching (Critical Step): Quench the reaction by adding 1.0 M pH 7 phosphate buffer.

-

Causality: The resulting cycloadduct contains a sensitive allylic acetate. Strong acids or bases will trigger rapid β-elimination. A strictly neutral buffer safely neutralizes the Lewis acid without degrading the product[3].

-

-

Isolation: Filter the biphasic solution, extract the aqueous phase with diethyl ether, dry over Na₂SO₄, and purify via flash chromatography (SiO₂, acetone:hexanes).

Protocol B: Thermal [4+2] Cycloaddition (Anthracycline Core)

Thermal conditions are deployed when the dienophile (e.g., captodative olefins) is prone to decomposition or unpredictable coordination in the presence of strong Lewis acids.

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under argon, combine the captodative olefin (1.0 eq) and 1-acetoxy-1,3-butadiene (1.5 to 2.0 eq) in anhydrous xylene.

-

Causality: Xylene provides a high boiling point matrix necessary to overcome the activation energy barrier in the absence of a catalyst[4].

-

-

Thermal Activation: Heat the mixture to 130 °C for 11 hours.

-

Causality: At elevated temperatures, the trans-isomer reacts efficiently. The extended time compensates for the lack of LUMO-lowering catalysis.

-

-

Cooling & Concentration: Cool the mixture to room temperature and remove the xylene under reduced pressure.

-

Purification: Isolate the major stereoisomer via recrystallization (e.g., hexane/EtOAc) or column chromatography on Florisil[4].

Sources

- 1. 1-アセトキシ-1,3-ブタジエン, cis体およびtrans体混合物 mixture of cis and trans | Sigma-Aldrich [sigmaaldrich.com]

- 2. jocpr.com [jocpr.com]

- 3. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Approach for the Synthesis of the Cyclohexene Core of Anthracyclines and Milbemycins [scielo.org.mx]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Strategic Synthesis of Dihydropyranones via Hetero-Diels-Alder Reactions of 1-Acetoxy-1,3-butadiene

Abstract

The hetero-Diels-Alder (HDA) reaction stands as a cornerstone of modern organic synthesis for the construction of six-membered heterocycles.[1][2] Among the diverse array of dienes available, 1-acetoxy-1,3-butadiene emerges as a highly versatile and reactive partner, particularly in reactions with carbonyl-containing dienophiles. Its unique electronic properties facilitate access to valuable dihydropyranone scaffolds, which are prevalent in numerous natural products and pharmaceutical agents. This guide provides an in-depth exploration of the HDA reactions of 1-acetoxy-1,3-butadiene, detailing its reactivity, mechanistic nuances, and practical applications. We present field-tested protocols, troubleshooting insights, and a survey of catalytic systems to empower researchers in leveraging this powerful transformation for complex molecule synthesis.

Theoretical Framework: Understanding the Diene's Reactivity

The Hetero-Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a cyclohexene ring.[1][3] Its hetero-variant, the hetero-Diels-Alder (HDA) reaction, involves a diene or dienophile containing at least one heteroatom (commonly oxygen or nitrogen), providing a direct route to six-membered heterocycles.[1][4] These reactions can be classified based on their electronic demand. In a normal electron-demand HDA, an electron-rich diene reacts with an electron-poor dienophile. This is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1]

1-Acetoxy-1,3-butadiene: An Activated Diene

1-Acetoxy-1,3-butadiene (1,3-butadienyl acetate) is a colorless liquid typically supplied as a mixture of cis and trans isomers.[5][6] The presence of the C1-acetoxy group significantly influences its reactivity. As an oxygen-bearing substituent, the acetoxy group acts as an electron-donating group, increasing the electron density of the diene system. This raises the energy of the diene's HOMO, making it a highly reactive partner in normal electron-demand HDA reactions.[1][5]

This heightened reactivity is comparable to that of other well-known activated dienes, such as the Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-diene).[7] While Danishefsky's diene is often more reactive, 1-acetoxy-1,3-butadiene offers a stable, readily available, and effective alternative for many applications.[7][8]

Key Properties of 1-Acetoxy-1,3-butadiene:

-

Molecular Formula: C₆H₈O₂[5]

-

Appearance: Colorless liquid[5]

-

Boiling Point: ~60-61 °C at 40 mmHg[5]

-

Storage: Prone to polymerization upon long-term storage; should be stored in a cool, dry place and may require purification by distillation before use.[5]

Reaction Mechanism and Stereochemical Control

The HDA reaction of 1-acetoxy-1,3-butadiene with a carbonyl compound (e.g., an aldehyde) typically proceeds through a concerted, asynchronous [4+2] cycloaddition pathway.

Frontier Molecular Orbital (FMO) Analysis

The reaction is facilitated by the favorable energy match between the high-energy HOMO of the electron-rich 1-acetoxy-1,3-butadiene and the low-energy LUMO of an electron-poor heterodienophile, such as an aldehyde. Lewis acid catalysts play a crucial role by coordinating to the carbonyl oxygen of the aldehyde. This coordination withdraws electron density, further lowering the LUMO energy and dramatically accelerating the reaction rate.[10]

Mechanistic Pathways and Product Formation

While often described as a concerted process, the mechanism can be influenced by the reaction conditions and the Lewis acid used.[10] In some cases, a stepwise mechanism involving a Mukaiyama-aldol type intermediate may compete with or dominate the cycloaddition pathway.[10]

The initial cycloadduct formed is a 2-acetoxy-2,3-dihydro-4H-pyran, an enol acetate. This intermediate is often not isolated. Upon aqueous or mild acidic workup, it readily hydrolyzes to form a more stable β,γ-unsaturated ketone, which can then isomerize to the thermodynamically favored α,β-unsaturated dihydropyranone product. This two-step sequence from the cycloadduct is a key feature of this methodology.

Caption: General HDA Reaction Mechanism.

Application Notes: Optimizing the Reaction

Scope of Dienophiles

The primary dienophiles for this reaction are aldehydes and ketones, which lead to the synthesis of dihydropyranones. Aromatic, aliphatic, and α,β-unsaturated aldehydes are all generally effective substrates.[8][10] Ketones can also be used, although they are typically less reactive than aldehydes. Other heterodienophiles, such as imines (for dihydropyridinones) and nitroalkenes, have also been successfully employed.[7][11]

The Role of Catalysis

While some highly activated systems can react under purely thermal conditions, Lewis acid catalysis is standard practice for achieving high yields and selectivities at moderate temperatures.[10][12]

-

Common Lewis Acids: A wide range of Lewis acids can be used, including TiCl₄, ZnCl₂, BF₃·OEt₂, and SnCl₄. The choice of catalyst can significantly impact diastereoselectivity. For example, ZnCl₂ has been shown to favor cis-substituted dihydropyranones, whereas BF₃·OEt₂ may favor the trans isomers.[10]

-

Lanthanide Catalysts: Lanthanide complexes, such as Eu(fod)₃, are also effective catalysts and their ionic radius can influence the facial selectivity of the reaction.[13]

-

Asymmetric Catalysis: For drug development, achieving enantioselectivity is critical. This is accomplished using chiral Lewis acids. Complexes of titanium, aluminum, and other metals with chiral ligands like BINOL and its derivatives have been shown to catalyze the HDA reaction with high enantioselectivity (up to 99% ee).[8]

Solvent, Temperature, and Reagent Purity

-

Solvents: Anhydrous, non-protic solvents are required, with dichloromethane (DCM) and toluene being the most common choices.

-

Temperature: Reactions are typically run at low temperatures (e.g., -78 °C to 0 °C) to control selectivity and minimize side reactions, followed by slow warming to room temperature.

-

Reagent Purity: 1-Acetoxy-1,3-butadiene can polymerize over time.[5] It is crucial to use freshly distilled diene for optimal results. Dienophiles, especially aldehydes, should also be purified to remove any corresponding carboxylic acid impurity, which can interfere with the Lewis acid catalyst.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed HDA Reaction

This protocol describes a general method for the reaction between 1-acetoxy-1,3-butadiene and an aldehyde, exemplified by benzaldehyde, using zinc chloride as the catalyst.

Caption: Experimental Workflow for HDA Reaction.

Materials:

-

Benzaldehyde (purified, 1.0 mmol, 1.0 eq)

-

Zinc Chloride (ZnCl₂, 1.0 M solution in Et₂O, 1.1 mmol, 1.1 eq)

-

1-Acetoxy-1,3-butadiene (freshly distilled, 1.5 mmol, 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous DCM (10 mL) and benzaldehyde (1.0 mmol).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add the ZnCl₂ solution (1.1 mmol) dropwise. Stir the resulting mixture at 0 °C for 15 minutes.

-

Add a solution of freshly distilled 1-acetoxy-1,3-butadiene (1.5 mmol) in anhydrous DCM (2 mL) dropwise over 10 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the dihydropyranone product.

Protocol 2: Acidic Hydrolysis to Dihydropyranone

If the initial workup does not fully induce hydrolysis and isomerization, the following step can be performed.

Procedure:

-

Dissolve the crude cycloadduct from Protocol 1 in a mixture of Tetrahydrofuran (THF) and 1 M aqueous HCl (e.g., 4:1 v/v).

-

Stir the mixture at room temperature for 1-4 hours, monitoring the conversion by TLC.

-

Once the conversion is complete, neutralize the mixture with saturated aqueous NaHCO₃.

-

Extract the product with ethyl acetate or DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the dihydropyranone.

Data Summary: Representative Reactions

The following table summarizes the utility of 1-acetoxy-1,3-butadiene in HDA reactions with various aldehydes, showcasing different catalytic systems and the resulting efficiencies.

| Dienophile | Catalyst / Conditions | Product | Yield (%) | Selectivity (dr or ee) | Reference |

| Benzaldehyde | Ti(IV)-H₈-BINOL complex | 2-Phenyl-2,3-dihydro-4H-pyran-4-one | 92 | 99% ee | [8] |

| Benzaldehyde | ZnCl₂ | 2-Phenyl-2,3-dihydro-4H-pyran-4-one | Good | cis favored | [10] |

| Benzaldehyde | BF₃·OEt₂ | 2-Phenyl-2,3-dihydro-4H-pyran-4-one | Good | trans favored | [10] |

| Various Aldehydes | Chiral Ti(IV) Complex | Various 2-substituted Dihydropyranones | High | High enantioselectivity | [8] |

| Sugar-derived nitroalkene | Uncatalyzed (thermal) | Chiral cyclohexenyl derivative | Good | Complete regioselectivity | [11] |

Troubleshooting and Field-Proven Insights

-

Problem: Low or no conversion.

-

Cause & Solution: The diene may have polymerized. Ensure it is freshly distilled before use.[5] The Lewis acid may be of poor quality or deactivated by moisture; use anhydrous solvents and fresh catalyst. The aldehyde may contain acid impurities; purify by distillation or filtration through basic alumina.

-

-

Problem: Formation of a complex mixture of products.

-

Cause & Solution: A competing Mukaiyama-aldol pathway may be occurring.[10] Try a different Lewis acid (e.g., switch from BF₃ to ZnCl₂) or run the reaction at a lower temperature to favor the concerted cycloaddition pathway.

-

-

Problem: Low yield after purification.

-

Cause & Solution: The dihydropyranone product can be somewhat volatile or unstable on silica gel. Minimize exposure time on the column and consider using a less acidic stationary phase (e.g., deactivated silica) if degradation is observed.

-

Conclusion

The hetero-Diels-Alder reaction of 1-acetoxy-1,3-butadiene is a robust and highly effective method for the stereocontrolled synthesis of dihydropyranone heterocycles. Its status as an electron-rich diene allows for rapid, Lewis acid-catalyzed cycloadditions with a broad range of aldehydes and other heterodienophiles. The ability to control both diastereoselectivity and enantioselectivity through judicious choice of catalyst makes this transformation particularly valuable for applications in natural product synthesis and medicinal chemistry. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully implement this powerful reaction in their synthetic endeavors.

References

-

Sciforum. (n.d.). Reaction Mechanism of Polar Diels-Alder Reactions between 3-Nitrofuran and different Dienes. A Theoretical Study. Available at: [Link]

-

Wang, B., Feng, X., Huang, Y., Liu, H., Cui, X., & Jiang, Y. (2002). A highly enantioselective hetero-Diels-Alder reaction of aldehydes with Danishefsky's diene catalyzed by chiral titanium(IV) 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol complexes. The Journal of Organic Chemistry, 67(7), 2175–2182. Available at: [Link]

-

Denmark, S. E. (2006, November 6). Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. Illinois Chemistry. Available at: [Link]

-

Cardinali, F., Goti, A., & Brandi, A. (1992). Asymmetric Diels–Alder reactions between chiral sugar nitroalkenes and 1-O-substituted buta-1,3-dienes. Synthesis and reactivity of new cyclohexenyl derivatives. Journal of the Chemical Society, Perkin Transactions 1, (10), 1235-1241. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Available at: [Link]

-

Ottokemi. (n.d.). 1-Acetoxy-1,3-butadiene, 90%. Available at: [Link]

-

Smith, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

-

van der Heijden, K., et al. (2019). Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes. ChemistryOpen, 8(7), 894-903. Available at: [Link]

-

Tejero, T., & Merino, P. (2016). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. Molecules, 21(11), 1533. Available at: [Link]

-

Wikipedia. (n.d.). Danishefsky's diene. Available at: [Link]

-

Canadian Science Publishing. (1955). CIS AND TRANS 1-ACETOXY-1,3-BUTADIENE: PHYSICAL AND CHEMICAL PROPERTIES, INFRARED AND ULTRAVIOLET SPECTRA. Canadian Journal of Chemistry, 33(11), 1714-1724. Available at: [Link]

-

Kozmin, S. A., & Rawal, V. H. (1997). Hetero Diels-Alder reactions of 1-amino-3-siloxy-1,3-butadienes under strictly thermal conditions. The Journal of Organic Chemistry, 62(16), 5252-5253. Available at: [Link]

-

Danishefsky, S., & DeNinno, M. P. (1987). The hetero Diels-Alder reaction of 2-(2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyloxy)benzaldehyde. Chemical Communications, (18), 1372-1373. Available at: [Link]

Sources

- 1. Diels-Alder Reaction [organic-chemistry.org]

- 2. Diels–Alder Reaction [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Danishefsky's diene - Wikipedia [en.wikipedia.org]

- 8. A highly enantioselective hetero-Diels-Alder reaction of aldehydes with Danishefsky's diene catalyzed by chiral titanium(IV) 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-アセトキシ-1,3-ブタジエン, cis体およびtrans体混合物 mixture of cis and trans | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. Asymmetric Diels–Alder reactions between chiral sugar nitroalkenes and 1-O-substituted buta-1,3-dienes. Synthesis and reactivity of new cyclohexenyl derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Hetero Diels-Alder reactions of 1-amino-3-siloxy-1,3-butadienes under strictly thermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of lanthanide complexes on the facial reactivity of 2-(2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyloxy)benzaldehyde in hetero-Diels–Alder reactions and a model to account for such effects - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Acetoxy-1,3-butadiene by Distillation

An in-depth technical guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive, experience-driven approach to the purification of 1-acetoxy-1,3-butadiene. As a reactive diene crucial for cycloaddition reactions like the Diels-Alder, its purity is paramount for achieving desired yields and stereoselectivity.[1] However, its propensity for polymerization and the presence of synthesis-related impurities necessitate a carefully controlled purification strategy.[2][3] This document moves beyond a simple protocol, offering troubleshooting insights and the scientific rationale behind each critical step.

Section 1: Pre-Distillation Checklist & Safety Precautions

Before assembling your glassware, a thorough pre-flight check is essential for both safety and success. 1-Acetoxy-1,3-butadiene is a flammable, toxic, and irritating compound.[4][5] All operations must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves.[2][5]

Key Safety Considerations:

-

Flammability: The compound has a flash point of approximately 33°C (91.4°F).[6] Ensure all potential ignition sources are removed from the area.

-

Toxicity: It is harmful if swallowed and toxic in contact with skin.[5][7] Avoid inhalation of vapors.[4]

-

Peroxide Formation: Like many dienes, it may form explosive peroxides upon exposure to air over time.[8]

-

Runaway Polymerization: Heating without an inhibitor can lead to rapid, exothermic polymerization within the distillation flask.

Section 2: Troubleshooting Guide for Distillation

Encountering issues during distillation is common. This guide helps diagnose and resolve them based on scientific principles.

| Problem / Observation | Potential Cause(s) | Recommended Solution & Scientific Rationale |

| Thick gel or solid forms in the distillation flask upon heating. | Uninhibited free-radical polymerization. | Solution: Always add a non-volatile, free-radical inhibitor to the distillation flask before heating. Rationale: 1-Acetoxy-1,3-butadiene is a conjugated diene that readily undergoes polymerization, a process accelerated by heat.[2][9] Inhibitors like hydroquinone or p-tert-butylcatechol scavenge free radicals, terminating the chain reaction that leads to polymer formation.[10] |

| Distillate is impure; GC/NMR shows crotonaldehyde. | Inefficient separation or carry-over of a key starting material. | Solution: Perform a pre-distillation workup. Dissolve the crude material in a solvent like diethyl ether and wash sequentially with 40% aqueous sodium bisulfite, 5% aqueous sodium carbonate, and water. Dry the organic layer before distilling.[4] Rationale: Crotonaldehyde is a common precursor in the synthesis of 1-acetoxy-1,3-butadiene.[4][6] The bisulfite wash forms a water-soluble adduct with the aldehyde, effectively removing it from the organic phase. |

| Bumping or unstable, erratic boiling. | Superheating of the liquid due to a lack of nucleation sites. | Solution: Add fresh boiling chips or, preferably, use a magnetic stir bar and stir plate for smooth, controlled boiling. Rationale: Nucleation sites provided by a porous boiling chip or the vortex from a stir bar prevent the liquid from superheating and then boiling violently. |

| Distillation temperature is too high or does not match literature values. | Vacuum is insufficient; system has a leak. | Solution: Check all joints and seals for leaks. Ensure the vacuum pump is operating correctly and is properly trapped. Rationale: The boiling point of a liquid is pressure-dependent. 1-Acetoxy-1,3-butadiene boils at 60-61°C at a pressure of 40 mmHg.[7] A higher pressure (i.e., a poor vacuum) will require a higher, potentially unsafe, distillation temperature. |

| Product darkens or thickens in the receiving flask or during storage. | Post-distillation polymerization or degradation. | Solution: Add a small amount of a stabilizer, such as p-tert-butylcatechol (TBC), to the receiving flask before starting the distillation.[4] Store the purified, stabilized product under an inert atmosphere (N₂ or Ar) at 2-8°C.[6][7] Rationale: The distilled product is highly pure and lacks the inhibitor left behind in the distillation pot. Adding a stabilizer prevents degradation and polymerization during storage.[3] |

Section 3: Detailed Fractional Vacuum Distillation Protocol

This protocol is designed to yield high-purity 1-acetoxy-1,3-butadiene, incorporating necessary purification and stabilization steps.

Part A: Pre-Distillation Workup (Recommended for Crude Material)

-

Dissolution: Dissolve the crude 1-acetoxy-1,3-butadiene in an equal volume of diethyl ether.

-

Aldehyde Removal: Transfer the solution to a separatory funnel and wash with a 40% aqueous sodium bisulfite solution. Shake well and allow the layers to separate. Drain the aqueous layer.[4] This step is crucial if the material was synthesized from crotonaldehyde.[4]

-